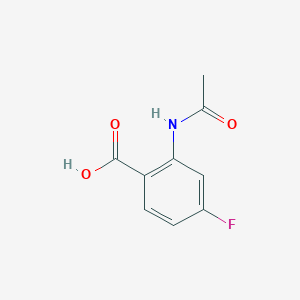

2-Acetamido-4-fluorobenzoic acid

Descripción general

Descripción

2-Acetamido-4-fluorobenzoic acid is an organic compound with the molecular formula C9H8FNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an acetamido group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acetamido-4-fluorobenzoic acid can be synthesized through several methods. One common synthetic route involves the acylation of 2-amino-4-fluorobenzoic acid with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamido Group

The acetamido group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield 2-amino-4-fluorobenzoic acid.

Reaction Conditions and Products:

| Reagent | Conditions | Product |

|---|---|---|

| 6M HCl | Reflux, 6–8 hours | 2-Amino-4-fluorobenzoic acid + Acetic acid |

| 10% NaOH | Reflux, 4–6 hours | 2-Amino-4-fluorobenzoic acid + Acetate ion |

This reaction is critical for generating intermediates used in pharmaceutical synthesis, such as amino-substituted benzoic acids for further functionalization .

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety reacts with alcohols to form esters, a key step in modifying solubility or preparing prodrugs.

Typical Procedure:

-

Reagents: Ethanol, H₂SO₄ (catalyst)

-

Conditions: Reflux at 78°C for 7–8 hours.

-

Product: Ethyl 2-acetamido-4-fluorobenzoate

Yield: ~75–85% (isolated via recrystallization) .

Substitution Reactions at the Fluorine Position

The fluorine atom at position 4 can participate in nucleophilic aromatic substitution (NAS) under activated conditions, though reactivity is moderate compared to bromine or iodine analogs.

Example Reaction:

Hydroxylation

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (10%) | 150°C, DMSO, 12 hours | 2-Acetamido-4-hydroxybenzoic acid |

Note: The electron-withdrawing acetamido and carboxylic acid groups activate the ring for NAS, directing substitution to the para position relative to the acetamido group .

Amidation and Salt Formation

The carboxylic acid group reacts with amines or inorganic bases to form amides or salts, respectively.

Amidation Protocol:

-

Convert acid to acid chloride using SOCl₂.

-

React with primary/secondary amines (e.g., methylamine).

-

Product: 2-Acetamido-4-fluoro-N-methylbenzamide

Salt Formation:

Functionalization via Coupling Reactions

While lacking halogens for traditional cross-coupling, the carboxylic acid can be derivatized for use in peptide synthesis or metal-organic frameworks.

Example:

-

Reagent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

-

Conditions: Room temperature, DMF solvent

Oxidation and Reduction

Oxidation:

The benzene ring resists oxidation, but the acetamido group can decompose under strong oxidizers (e.g., KMnO₄), yielding quinone derivatives.

Reduction:

-

Reagent: LiAlH₄

-

Product: 2-(Aminomethyl)-4-fluorobenzyl alcohol (via reduction of both amide and carboxylic acid groups) .

Comparative Reactivity Table

| Reaction Type | Reagent/Conditions | Key Product | Application |

|---|---|---|---|

| Hydrolysis | HCl/NaOH, reflux | 2-Amino-4-fluorobenzoic acid | Pharmaceutical intermediates |

| Esterification | Ethanol/H₂SO₄, reflux | Ethyl ester | Prodrug synthesis |

| NAS (Fluorine) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its ability to inhibit specific enzymes and interact with various biological receptors makes it a candidate for drug development. Research indicates that 2-acetamido-4-fluorobenzoic acid can modulate biological pathways, potentially contributing to anti-inflammatory and anticancer therapies. The presence of the acetamido group facilitates hydrogen bonding with active sites on enzymes, while the fluorine atom enhances binding affinity through electronic effects .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit protein aggregation, such as amyloid beta aggregation, which is significant in neurodegenerative diseases like Alzheimer's. The compound's mechanism of action involves forming hydrogen bonds with enzymes or receptors, leading to notable biological effects.

Biological Studies

Enzyme Interaction

The compound has been investigated for its interactions with specific molecular targets, influencing their activity. For instance, its role in enzyme inhibition has been explored extensively, providing insights into its potential therapeutic applications .

Antimicrobial Activity

Research has also focused on derivatives of 4-fluorobenzoic acid as potential antimicrobial agents. The synthesis of hydrazide hydrazones derived from 4-fluorobenzoic acid has shown promise in combating infectious diseases .

Synthesis and Characterization

Synthetic Methods

Various methods have been developed for synthesizing this compound, including diazotization and palladium-catalyzed amination. These methods are crucial for introducing fluorine and amide functionalities into aromatic compounds, enhancing their utility in pharmaceutical applications .

| Synthesis Method | Description |

|---|---|

| Diazotization | Involves the conversion of an amine to a diazonium salt, followed by substitution reactions. |

| Palladium-Catalyzed Amination | A method that allows for selective introduction of amide groups into aromatic systems. |

Material Science Applications

The unique electronic properties imparted by the fluorine substitution make this compound an interesting candidate for applications beyond medicinal chemistry, including material science where it can serve as a precursor for developing functional materials with tailored properties .

Case Studies

Several case studies highlight the applications of this compound in research:

- Anti-inflammatory Studies: Research demonstrated that derivatives of this compound could significantly reduce inflammation markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs.

- Neurodegenerative Disease Research: Investigations into the compound's ability to inhibit amyloid beta aggregation have shown potential implications for Alzheimer's disease treatment strategies.

Mecanismo De Acción

The mechanism of action of 2-acetamido-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or protein being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-fluorobenzoic acid: Similar structure but lacks the acetamido group.

4-Fluorobenzoic acid: Similar structure but lacks the acetamido group.

2-Acetamido-4-chlorobenzoic acid: Similar structure but has a chlorine atom instead of fluorine

Uniqueness

2-Acetamido-4-fluorobenzoic acid is unique due to the presence of both the acetamido and fluorine groups, which confer distinct chemical properties and reactivity. The fluorine atom increases the compound’s stability and lipophilicity, while the acetamido group enhances its ability to participate in hydrogen bonding and other interactions .

Actividad Biológica

2-Acetamido-4-fluorobenzoic acid (2-AFBA), with the chemical formula C₉H₈FNO₃, is an aromatic carboxylic acid known for its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This compound features a fluorinated benzene ring and an acetamido group, suggesting its utility in pharmaceutical applications.

The following table summarizes the basic chemical properties of 2-AFBA:

| Property | Value |

|---|---|

| Molecular Weight | 197.16 g/mol |

| Melting Point | 212-216 °C |

| Boiling Point | 408.7 °C (Predicted) |

| Density | 1.415 g/cm³ (Predicted) |

| pKa | 3.43 (Predicted) |

| CAS Number | 394-27-4 |

Biological Activity

Research indicates that 2-AFBA exhibits notable biological activity, particularly in the following areas:

1. Enzyme Inhibition

Studies have shown that 2-AFBA can inhibit specific enzymes, particularly human sialidases (NEU1 to NEU4). A notable study evaluated a series of compounds related to sialidase inhibition and found that while many exhibited poor inhibitory activity, some derivatives of fluoro benzoic acids showed enhanced sensitivity towards NEU2 isoform . This suggests potential therapeutic applications in diseases where sialidase activity is implicated, such as cancer and diabetes.

2. Protein Interactions

The compound's structure allows it to interact with various proteins, which may lead to significant biological effects. The acetamido and fluorine groups are hypothesized to enhance binding affinity to certain receptors or enzymes, making it a candidate for drug development targeting specific biological pathways .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of 2-AFBA and its derivatives:

- Synthesis Methods : Various synthetic routes have been employed to produce 2-AFBA, including diazotization and palladium-catalyzed amination. These methods are crucial for developing efficient pathways for introducing functional groups into aromatic compounds.

- Biological Evaluation : In vitro studies have assessed the inhibitory effects of 2-AFBA on human sialidases. The findings suggest that while the compound does not exhibit strong inhibitory activity across all isoforms, it may serve as a lead compound for further modifications to enhance efficacy against specific targets .

Propiedades

IUPAC Name |

2-acetamido-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNDKDYHEFCPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370972 | |

| Record name | 2-Acetamido-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-27-4 | |

| Record name | 2-(Acetylamino)-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.